molecular formula C22H29NO4 B2685540 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide CAS No. 448931-00-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B2685540
CAS No.: 448931-00-8
M. Wt: 371.477
InChI Key: OZLCKGAZMOYCRV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by two distinct aromatic moieties:

  • 3,4-Dimethoxyphenethyl group: A phenethyl backbone with methoxy substituents at positions 3 and 2. This group is common in bioactive molecules due to its resemblance to neurotransmitters like dopamine .
  • 3-Methyl-4-isopropylphenoxyacetamide: A phenoxyacetamide with a methyl group at position 3 and an isopropyl group at position 3.

The compound’s molecular formula is C23H29NO4, with a molecular weight of 383.48 g/mol. Its structure is optimized for lipophilicity, influenced by the methoxy and isopropyl groups, while the acetamide group provides polar surface area for solubility .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-15(2)19-8-7-18(12-16(19)3)27-14-22(24)23-11-10-17-6-9-20(25-4)21(13-17)26-5/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLCKGAZMOYCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-d

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C20H25NO5
  • Molecular Weight : 357.42 g/mol

The compound features a phenolic structure that is known to contribute to its biological activity, particularly in terms of cytotoxicity and interaction with cellular targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that phenolic compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa0.52Induces apoptosis
Compound BMCF-70.34Inhibits tubulin polymerization
Compound CHT-290.86Cell cycle arrest

These findings suggest that this compound may exhibit similar anticancer activity due to its structural characteristics.

Mechanistic Studies

Mechanistic studies on related compounds indicate that the presence of methoxy groups on the aromatic rings enhances cytotoxicity through increased lipophilicity and better membrane permeability. Additionally, the ability to interact with key proteins involved in cell cycle regulation and apoptosis has been observed. For example:

  • Apoptosis Induction : Compounds with similar structures have been shown to activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cell division.

Case Studies

Several case studies have highlighted the potential of related compounds in clinical settings:

  • Study on Phenolic Compounds : A study evaluated the anticancer effects of various phenolic compounds on breast cancer cell lines. Results indicated a strong correlation between methoxy substitution and increased cytotoxicity.
    • Findings : Compound with multiple methoxy groups showed IC50 values significantly lower than standard chemotherapeutics.
  • In Vivo Studies : Animal models treated with structurally similar compounds exhibited reduced tumor growth compared to control groups, supporting the hypothesis of their anticancer efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Structural Features Key Differences Biological/Physical Implications References
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide core (no phenoxy group) Replaces phenoxyacetamide with benzoyl group Reduced hydrogen-bonding capacity; lower solubility due to lack of ether oxygen. Reported 80% yield, m.p. 90°C .
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide Sulfamoylphenyl group at acetamide terminus Adds sulfamoyl moiety (SO2NH-iPr) Potential sulfonamide-like activity (e.g., antibacterial or diuretic effects). Higher polarity due to sulfamoyl group .
N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide (12a) Hydroxyethyl and phenylacetamide groups Substitutes 3-methyl-4-isopropylphenoxy with phenylacetamide and hydroxyethyl Enhanced chiral recognition; possible metabolic instability due to hydroxyl group .
N-Substituted 2-Arylacetamides (e.g., dichlorophenyl derivatives) Dichlorophenyl and pyrazolyl groups Chlorine substituents instead of methoxy/isopropyl Increased electronegativity; altered crystal packing (e.g., dihedral angles 44.5–77.5° impact solubility) .
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazinyl)ethyl}-2-(3-methoxyphenoxy)acetamide Dimethylaminophenyl and piperazinyl groups Adds tertiary amine and piperazine ring Improved CNS penetration due to basic amine; potential serotonin/dopamine receptor affinity .

Pharmacological and Physicochemical Insights

Bioactivity :

  • The 3,4-dimethoxyphenethyl group in the target compound mimics natural ligands of adrenergic and dopaminergic receptors, suggesting CNS activity .
  • Analogues with sulfamoyl groups (e.g., ) show divergent applications, such as enzyme inhibition or diuresis, due to sulfonamide pharmacophores .
  • Hydroxyethyl substituents () introduce stereochemical complexity but may reduce metabolic stability compared to the target’s isopropyl group .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows amide coupling protocols similar to Rip-B (benzoylation of 3,4-dimethoxyphenethylamine, 80% yield) .
  • Crystallography : Derivatives like those in and exhibit varied dihedral angles (44.5–77.5°) due to steric effects from substituents, influencing crystallization and formulation .

Solubility and Lipophilicity :

  • The isopropyl and methoxy groups enhance lipophilicity (logP ~3.5), favoring membrane permeability but requiring formulation optimization for aqueous solubility .
  • In contrast, sulfamoyl-containing analogues () have higher polarity (logP ~2.0), improving solubility but limiting blood-brain barrier penetration .

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